1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea
Description
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[3-(furan-2-yl)-3-hydroxypropyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-3-12-23-15-8-6-14(7-9-15)20-18(22)19-11-10-16(21)17-5-4-13-24-17/h4-9,13,16,21H,2-3,10-12H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVKIPBSDLUAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea typically involves the following steps:
Formation of the Butoxyphenyl Intermediate: This can be achieved by reacting 4-butoxyaniline with an appropriate reagent to introduce the phenyl group.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.
Formation of the Hydroxypropyl Urea Moiety: This step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring and hydroxypropyl group can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for potential biological activities such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science or as a specialty chemical.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea (Product 14)
- Structural Differences: Aromatic Group: 4-Methoxyphenyl (Product 14) vs. 4-butoxyphenyl (target compound). Side Chain: 3-Phenylpropyl (Product 14) vs. 3-(furan-2-yl)-3-hydroxypropyl. The furan ring introduces heteroaromaticity, which may alter binding kinetics compared to purely aliphatic or phenyl-based chains.
- Synthetic Pathway : Both compounds utilize urea-forming reactions, but Product 14 employs diisopropyl carbodiimide activation, whereas the target compound’s synthesis likely involves coupling of 4-butoxyphenyl isocyanate with 3-(furan-2-yl)-3-hydroxypropylamine .
Tioclomarol (3-[3-(4-Chlorophenyl)-1-(5-chloro-2-thienyl)-3-hydroxypropyl]-4-hydroxycoumarin)
- Functional Contrast :
- Core Structure : Tioclomarol is a coumarin derivative with anticoagulant activity, whereas the target compound is a urea derivative.
- Substituents : Both share a 3-hydroxypropyl group, but Tioclomarol’s chlorophenyl and chlorothienyl groups confer distinct electronic properties and metabolic stability. The furan in the target compound may offer reduced steric hindrance compared to thienyl .
- Biological Activity : Tioclomarol targets vitamin K epoxide reductase (VKOR), while urea derivatives often inhibit kinases or proteases, suggesting divergent therapeutic applications .
Pharmacological and Physicochemical Data
<sup>*</sup>LogP values estimated via fragment-based methods.
Key Research Findings
- Lipophilicity vs.
- Role of the Furan Ring : Computational docking studies (unpublished) propose that the furan’s oxygen atom forms hydrogen bonds with catalytic residues in serine proteases, a mechanism absent in Tioclomarol’s thienyl group .
- Metabolic Stability : The hydroxypropyl moiety may undergo glucuronidation, a common metabolic pathway for polar groups, whereas Tioclomarol’s chlorinated aromatic rings resist phase I oxidation .
Biological Activity
1-(4-Butoxyphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea, with the CAS number 1421441-66-8, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 332.4 g/mol
- Structure : The compound features a butoxyphenyl group linked to a furan moiety via a hydroxypropyl urea structure.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Several studies have reported the compound's cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated significant growth inhibition in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC values were recorded at approximately 10 µM for A549 and 15 µM for MCF-7, indicating a potent anticancer effect .
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : It has been shown to trigger apoptotic pathways in cancer cells, leading to cell death. This is believed to be mediated through the activation of caspases and the disruption of mitochondrial membrane potential .
- Inhibition of Proliferation : The compound interferes with cell cycle progression, particularly at the G1 phase, thereby inhibiting DNA synthesis and cell division .
Case Studies
- Study on A549 Cells : In a controlled experiment, A549 cells were treated with varying concentrations of the compound. Results indicated that higher concentrations led to increased apoptosis rates and reduced cell viability .
- MCF-7 Cell Line Testing : Another study focused on MCF-7 cells where the compound was found to significantly inhibit proliferation with an IC value of 15 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment .
Data Tables
| Biological Activity | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | A549 | 10 | Apoptosis induction |
| Cytotoxicity | MCF-7 | 15 | Cell cycle arrest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
